molecular formula C20H17NO2 B13777999 Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]- CAS No. 87755-82-6

Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]-

Cat. No.: B13777999
CAS No.: 87755-82-6
M. Wt: 303.4 g/mol
InChI Key: WEXOHOWDDVATNW-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]- is a substituted benzaldehyde derivative featuring a 4-methoxyphenylamino group directly attached to the benzaldehyde core. This compound belongs to a class of aromatic aldehydes with tailored electronic properties due to the electron-donating methoxy group and the conjugated amino linkage. Such derivatives are pivotal intermediates in organic synthesis, particularly for constructing Schiff bases, heterocycles, and bioactive molecules .

Properties

CAS No.

87755-82-6

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

4-(N-(4-methoxyphenyl)anilino)benzaldehyde

InChI

InChI=1S/C20H17NO2/c1-23-20-13-11-19(12-14-20)21(17-5-3-2-4-6-17)18-9-7-16(15-22)8-10-18/h2-15H,1H3

InChI Key

WEXOHOWDDVATNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]- typically involves the formation of an aniline derivative substituted with methoxyphenyl groups, followed by functionalization at the benzaldehyde position. The key synthetic step is the formation of the N-aryl amine linkage between the benzaldehyde ring and the 4-methoxyphenyl substituent.

Amination via Organometallic Reagents and Nitroso Electrophiles

A well-documented approach involves the reaction of functionalized arylzinc or arylmagnesium reagents with nitroso compounds to yield secondary amines, which are precursors to the target compound. For example, the amination reaction of arylzinc reagents with nitrosobenzene in the presence of ethanol, iron(II) chloride, and sodium borohydride under an inert argon atmosphere has been shown to efficiently produce substituted anilines including 4-methoxy-N-phenylaniline derivatives.

Key reaction conditions:

  • Atmosphere: Argon, flame-dried glassware
  • Solvents: Anhydrous tetrahydrofuran (THF), ethanol
  • Reagents: Arylzinc reagent, nitrosobenzene, FeCl2, NaBH4
  • Workup: Quenching with saturated ammonium chloride, neutralization, extraction with ethyl acetate, drying over sodium sulfate, and purification by flash column chromatography

This method yields the amine intermediate with high purity and good yields (70-78%) and is adaptable for various substituted phenyl groups, including 4-methoxyphenyl.

Amide Bond Formation via Carbodiimide Coupling

Another synthetic route involves the preparation of amide derivatives related to the compound of interest, which can be considered as simplified or structurally related analogues. For instance, the coupling of 4-anisidine (4-methoxyaniline) with carboxylic acids using carbodiimide coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature has been reported to form amide bonds efficiently.

Typical procedure:

  • Reactants: 4-anisidine and carboxylic acid (e.g., pentanoic acid)
  • Catalysts: DMAP, EDCI
  • Solvent: Dichloromethane (CH2Cl2)
  • Reaction time: 4 hours at room temperature
  • Workup: Washing with aqueous HCl, brine, drying, filtration, and chromatographic purification

This method produces N-(4-methoxyphenyl) amides with good yields and purity, serving as useful intermediates or analogues for further functionalization.

Crystallization and Purification

Purification of the final compound or its intermediates often involves flash-column chromatography on silica gel pre-neutralized with triethylamine, using mixtures of hexane and ethyl acetate as eluents. Crystallization from methanol or other suitable solvents yields analytically pure compounds suitable for characterization by NMR, IR, and X-ray crystallography.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Organometallic amination Arylzinc reagent, nitrosobenzene, FeCl2, NaBH4, THF 70-78 High purity, adaptable to various substituents Requires inert atmosphere, moisture-sensitive reagents
Carbodiimide coupling 4-Anisidine, carboxylic acid, EDCI, DMAP, CH2Cl2 ~85 Mild conditions, straightforward Limited to amide derivatives, not direct amination
Multi-component click chemistry 2-Aminobenzamides, benzaldehydes, Cu catalyst Variable Enables complex molecule synthesis Multi-step, catalyst required
Crystallization & purification Silica gel chromatography, methanol crystallization N/A Produces pure, well-characterized compounds Requires optimization per compound

Research Findings and Characterization

  • NMR and IR Spectroscopy: The synthesized compounds show characteristic aromatic proton signals and functional group stretches consistent with the benzaldehyde and amine functionalities.
  • X-ray Crystallography: Crystallographic studies confirm the molecular structure and purity of derivatives closely related to Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]- confirming the expected substitution pattern and molecular geometry.
  • Yields and Purity: The methods yield products in the range of 70-85% with high analytical purity after chromatographic purification.
  • Reaction Conditions: The use of inert atmosphere, anhydrous solvents, and controlled temperatures are critical for optimal yields and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physical Properties

Table 1: Key Properties of Benzaldehyde Derivatives
Compound Name Substituents Synthesis Yield Melting Point (°C) Key Spectral Data (NMR, IR)
Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]- 4-(4-Methoxyphenyl)phenylamino N/A* N/A* N/A*
4-(Phenylamino)-2-(trifluoromethyl)benzaldehyde (S8) 2-CF₃, 4-phenylamino 84% (Route 1), 78% (Route 2) >250 (Route 1), 165 (Route 2) ¹H NMR (CDCl₃): δ 10.2 (CHO), 8.0–7.2 (aromatic)
4-(Dimethylamino)benzaldehyde 4-N(CH₃)₂ N/A 72–74 ¹H NMR (DMSO-d6): δ 9.75 (CHO), 6.7–7.8 (aromatic)
4-[[4-(Dimethylamino)phenyl]diazenyl]benzaldehyde 4-diazenyl-N(CH₃)₂ N/A 180–182 IR: 1690 cm⁻¹ (C=O), 1590 cm⁻¹ (N=N)
4-[(4-Methoxyphenyl)sulfamoyl]benzoic acid 4-SO₂NH-(4-OCH₃), 4-COOH N/A >300 (decomp.) ¹H NMR (D₂O): δ 8.1 (d, J=8 Hz, 2H), 6.9 (d, J=8 Hz, 2H)
Key Observations:

Electronic Effects: The 4-methoxyphenylamino group in the target compound enhances electron density at the benzaldehyde core, similar to 4-(dimethylamino)benzaldehyde . This electron donation increases nucleophilicity at the aldehyde group, favoring condensation reactions (e.g., Schiff base formation) . In contrast, electron-withdrawing groups like -CF₃ (in S8) reduce aldehyde reactivity but improve thermal stability, as evidenced by higher melting points (>250°C vs. 72–74°C for 4-(dimethylamino)benzaldehyde) .

Synthetic Flexibility: The target compound’s amino linkage allows for further functionalization, akin to S8, which undergoes cyclization to form azetidinones . Sulfonamide analogs (e.g., 4-[(4-Methoxyphenyl)sulfamoyl]benzoic acid) exhibit higher thermal stability (>300°C) due to strong hydrogen bonding and rigid sulfamoyl groups .

Spectral Characterization :

  • Aldehyde protons in ¹H NMR typically resonate at δ 9.75–10.2, with shifts influenced by substituents. For example, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) deshield the aldehyde proton, causing downfield shifts .
  • IR spectra consistently show C=O stretches near 1690 cm⁻¹, while diazenyl groups (e.g., in ) exhibit N=N stretches at 1590 cm⁻¹ .

Structural and Functional Divergence

  • Amino vs. Sulfonamide Linkages: The phenylamino group in the target compound enables π-π stacking and hydrogen bonding (e.g., C-H···N interactions), as seen in structurally related 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline . Sulfonamide analogs () exhibit enhanced acidity (pKa ~3–4) due to the -SO₂NH- group, unlike the neutral amino derivatives.
  • Diazenyl vs. Amino Substituents: Diazenyl-containing derivatives () are photoreactive and used in dyes, whereas amino derivatives are more stable and suited for pharmaceutical intermediates .

Biological Activity

Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]- is a compound of interest due to its diverse biological activities. This article will explore the synthesis, biological properties, and potential applications of this compound, supported by relevant case studies and research findings.

1. Chemical Structure and Synthesis

The compound is characterized by the presence of a benzaldehyde group attached to a phenylamino moiety with a methoxy substituent. The synthesis typically involves the condensation of 4-methoxybenzaldehyde with an amine derivative, often using methods such as Schiff base formation or other organic synthesis techniques .

2.1 Anticancer Properties

Research has indicated that benzaldehyde derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds similar to 4-[(4-methoxyphenyl)phenylamino]- show IC50 values ranging from 18.88 μM to 62.29 μM after 48 hours of exposure in different assays . The structure-activity relationship (SAR) suggests that the presence of electron-donating groups enhances the anticancer potency.

2.2 Antimicrobial Activity

Benzaldehyde derivatives have been reported to possess antibacterial and antifungal properties. A study highlighted the efficacy of certain substituted benzaldehydes against pathogenic fungi, indicating that these compounds disrupt cellular antioxidation systems, which is crucial for fungal survival .

The biological activity of benzaldehyde derivatives can be attributed to several mechanisms:

  • Cytotoxicity : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Antimicrobial Action : The disruption of cellular membranes and interference with metabolic pathways are key factors in the antimicrobial efficacy observed in various studies .

4.1 Study on Anticancer Activity

In a recent study, a series of benzaldehyde derivatives were screened for their anticancer activity against breast cancer cell lines. The compound 4-[(4-methoxyphenyl)phenylamino]- demonstrated notable cytotoxicity with an IC50 value of approximately 28 μM after 72 hours .

4.2 Antifungal Study

Another investigation focused on the antifungal properties of benzaldehyde derivatives against Candida species. The results indicated that certain compounds exhibited significant inhibition, suggesting potential for therapeutic applications in treating fungal infections resistant to conventional drugs .

5. Data Table: Biological Activities of Benzaldehyde Derivatives

CompoundIC50 (μM)Activity TypeReference
Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]-28.00Anticancer
Substituted Benzaldehyde Derivative A62.29Anticancer
Benzaldehyde Derivative B18.88Antifungal
Benzaldehyde Derivative CNot specifiedAntimicrobial

6. Conclusion

Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]- exhibits promising biological activities, particularly in anticancer and antimicrobial domains. Ongoing research is essential to fully elucidate its mechanisms of action and potential therapeutic applications.

7. Future Directions

Future studies should focus on:

  • Detailed mechanistic investigations to understand how these compounds interact with biological targets.
  • Development of novel derivatives with enhanced potency and selectivity.
  • Clinical trials to evaluate the efficacy and safety profiles in human subjects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]-, and how can reaction yields be optimized?

  • Methodology : Utilize nucleophilic aromatic substitution or condensation reactions between 4-aminobenzaldehyde and 4-methoxyphenyl derivatives under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Catalytic agents like acetic acid or p-toluenesulfonic acid can enhance reaction efficiency. Monitor progress via TLC or HPLC and optimize yields by adjusting stoichiometry, temperature (e.g., 60–80°C), and reaction time (12–24 hrs) .
  • Characterization : Confirm purity and structure using 1H^1H/13C^{13}C-NMR, FT-IR, and high-resolution mass spectrometry (HRMS). Compare spectral data with analogs in literature (e.g., triazine-based derivatives) .

Q. How should researchers design preliminary biological activity assays for this compound?

  • Experimental Design : Screen for antimicrobial activity using broth microdilution assays (e.g., against Staphylococcus aureus or Escherichia coli) with concentrations ranging from 1–100 µg/mL. Include positive controls (e.g., ampicillin) and measure minimum inhibitory concentrations (MICs). For cytotoxicity, employ MTT assays on mammalian cell lines (e.g., HEK-293) .
  • Data Interpretation : Correlate activity with structural features (e.g., methoxy group positioning) and compare results to structurally similar compounds, such as 1,3-oxazine derivatives .

Advanced Research Questions

Q. How can computational modeling elucidate the mechanism of action for this compound in enzyme inhibition?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes (e.g., bacterial dihydrofolate reductase). Validate predictions with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor interactions. Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Contradiction Resolution : If experimental IC50_{50} values conflict with docking scores, re-evaluate protonation states or solvent effects in simulations .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Approach : Conduct comparative studies under standardized conditions (e.g., identical bacterial strains, culture media). Perform structural verification of the compound via single-crystal XRD to rule out polymorphism or impurities. Replicate conflicting assays with orthogonal methods (e.g., fluorescence-based vs. colorimetric enzyme assays) .
  • Analysis : Use structure-activity relationship (SAR) models to identify critical substituents (e.g., methoxy vs. hydroxyl groups) that may explain variability in activity .

Q. What strategies are effective for analyzing photophysical properties relevant to optoelectronic applications?

  • Techniques : Measure UV-Vis absorption and fluorescence emission spectra in solvents of varying polarity. Calculate quantum yields using integrating sphere methods. Investigate aggregation-induced emission (AIE) behavior by comparing dilute vs. concentrated solutions .
  • Advanced Characterization : Pair experimental data with time-dependent DFT (TD-DFT) calculations to model excited-state behavior and identify charge-transfer transitions .

Key Recommendations for Researchers

  • Structural Confirmation : Prioritize XRD for unambiguous confirmation of molecular geometry, especially if biological results are inconsistent .
  • Interdisciplinary Collaboration : Combine synthetic chemistry with computational biology to accelerate mechanistic insights .

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